molecular formula C16H18IN B12559439 N,N,N-Trimethyl-9H-fluoren-9-aminium iodide CAS No. 193561-52-3

N,N,N-Trimethyl-9H-fluoren-9-aminium iodide

Cat. No.: B12559439
CAS No.: 193561-52-3
M. Wt: 351.22 g/mol
InChI Key: SRTHEZCSMSAQJC-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-9H-fluoren-9-aminium iodide is a chemical compound with the molecular formula C16H18IN It is a quaternary ammonium salt derived from fluorene, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-9H-fluoren-9-aminium iodide typically involves the quaternization of 9H-fluoren-9-amine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-9H-fluoren-9-aminium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,N-Trimethyl-9H-fluoren-9-aminium iodide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological systems, including as a fluorescent probe for studying cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-9H-fluoren-9-aminium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group facilitates binding to negatively charged sites on proteins and nucleic acids, influencing their function. The compound’s aromatic structure allows for π-π interactions with other aromatic molecules, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N-Trimethyl-9H-fluoren-9-aminium iodide is unique due to its specific combination of a quaternary ammonium group and a fluorene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly where specific interactions with biological molecules or unique chemical reactivity are required .

Properties

CAS No.

193561-52-3

Molecular Formula

C16H18IN

Molecular Weight

351.22 g/mol

IUPAC Name

9H-fluoren-9-yl(trimethyl)azanium;iodide

InChI

InChI=1S/C16H18N.HI/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16;/h4-11,16H,1-3H3;1H/q+1;/p-1

InChI Key

SRTHEZCSMSAQJC-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13.[I-]

Origin of Product

United States

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